![molecular formula C15H13F2N3O2S3 B2941367 4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955686-06-3](/img/structure/B2941367.png)

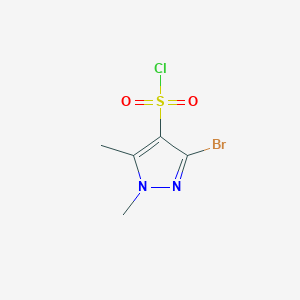

4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole, also known as DTBP, is a chemical compound that has been studied for its potential use in scientific research. DTBP is a small molecule that has shown promise in various applications due to its unique structure and properties.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

Antibacterial and Antifungal Activities : A study demonstrated the synthesis of novel compounds involving benzothiazole structures that were screened for their antibacterial and antifungal activities. These compounds, including derivatives of benzothiazole, have shown promising results against a variety of microbial strains, indicating their potential as antimicrobial agents (Patel & Agravat, 2007).

Antimycobacterial Chemotypes : Another research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Several compounds within this class demonstrated potential anti-tubercular activity through in vitro testing against Mycobacterium tuberculosis, with some compounds showing low cytotoxicity and significant therapeutic index, making them promising for further development (Pancholia et al., 2016).

Novel Chemical Structures and Their Applications

Corrosion Inhibitors : Research into benzothiazole derivatives has also explored their use as corrosion inhibitors for carbon steel in acidic environments. Two benzothiazole derivatives were synthesized and demonstrated to have a higher corrosion inhibition efficiency than previously reported inhibitors, suggesting their effectiveness in protecting steel against corrosion (Hu et al., 2016).

Antitumor Activity : A study on fluorinated 2-(4-aminophenyl)benzothiazoles highlighted the synthesis of mono- and difluorinated derivatives and their in vitro biological properties. These compounds exhibited potent cytotoxicity in certain human cancer cell lines, showcasing their potential as antitumor agents (Hutchinson et al., 2001).

Chemosensors : The development of a fluorogenic probe based on benzo[d]thiazole for the selective detection of Pb(II) ions in neutral buffer solutions. This novel chemosensor exhibited high selectivity and sensitivity towards Pb(II), demonstrating its potential application in environmental monitoring and safety (Cao et al., 2011).

Mécanisme D'action

Target of action

The compound contains a benzo[d]thiazole moiety, which is found in many bioactive molecules and is known to interact with various biological targets. Without specific studies, it’s hard to identify the exact targets of this compound .

Mode of action

The mode of action would depend on the specific biological target that this compound interacts with. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to downstream effects .

Biochemical pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The affected pathways would be determined by the compound’s specific biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the piperazine ring might influence its absorption and distribution. Without experimental data, it’s hard to predict the exact pharmacokinetic properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling pathways to modulation of cellular functions .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of its environment .

Propriétés

IUPAC Name |

4,6-difluoro-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N3O2S3/c16-10-8-11(17)14-12(9-10)24-15(18-14)19-3-5-20(6-4-19)25(21,22)13-2-1-7-23-13/h1-2,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMIKHVFAOPTLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)

![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)

![ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2941291.png)

![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)

![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)

![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)